[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Scientific Research Applications
Chemistry: In chemistry, [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool for probing enzyme function and developing new therapeutics .
Medicine: In medicine, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine can be achieved through “Click” chemistry, a widely used method for constructing 1,2,3-triazoles. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in an aqueous medium, which is environmentally friendly and provides good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the triazole ring may be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the triazole ring into other functional groups, such as amines or alcohols.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable leaving group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines.
Mechanism of Action
The mechanism of action of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- **1-(Cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]methanamine
- **1-(Cyclopropylmethyl)-1H-1,2,3-triazol-3-yl]methanamine
Comparison: Compared to these similar compounds, [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine has unique properties due to the position of the substituent on the triazole ring. This positional difference can affect the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effectiveness .
Properties
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-7-5-11(10-9-7)4-6-1-2-6/h5-6H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKBKXPSNKQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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